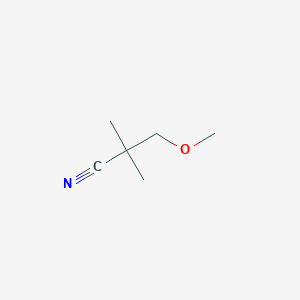

3-Methoxy-2,2-dimethylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLHCYKDRPMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543120 | |

| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-29-0 | |

| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Methoxy-3-methylbutanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Deciphering the Structure and Establishing the IUPAC Name

The molecular formula provided, CC(C)(COC)C#N, presents a degree of structural ambiguity. Based on standard chemical notation and common structural motifs, this guide interprets the intended molecule as 3-methoxy-3-methylbutanenitrile . This structure consists of a four-carbon butanenitrile backbone with a methyl and a methoxy group both attached to the third carbon atom. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived by identifying the longest carbon chain containing the principal functional group, the nitrile (-C≡N). This chain is a butane derivative, and with the nitrile carbon designated as position 1, the substituents fall on position 3.

This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutanenitrile, including its physicochemical properties, a proposed synthetic pathway, and its potential utility in the field of drug discovery, with a particular focus on the strategic roles of its constituent methoxy and nitrile functional groups.

Physicochemical Properties of 3-Methoxy-3-methylbutanenitrile

| Property | Estimated Value/Description | Rationale/Reference |

| Molecular Formula | C₆H₁₁NO | Based on IUPAC name |

| Molecular Weight | 113.16 g/mol | Calculated from molecular formula |

| Appearance | Colorless liquid | By analogy to similar aliphatic nitriles and ethers.[3] |

| Boiling Point | ~150-170 °C | Lower than the analogous alcohol (173 °C) due to the absence of hydrogen bonding from a hydroxyl group.[1] |

| Density | ~0.9 g/cm³ | Similar to related compounds like 3-methoxy-3-methyl-1-butanol (0.927 g/cm³).[1] |

| Solubility | Moderately soluble in water, soluble in organic solvents | The ether and nitrile groups can act as hydrogen bond acceptors, conferring some water solubility. Good solubility in common organic solvents is expected.[3] |

| LogP (o/w) | ~0.5 - 1.0 | The methoxy group is non-lipophilic, and the nitrile can reduce lipophilicity compared to a methyl group, suggesting a relatively low LogP value.[4] |

Proposed Synthesis Protocol

A plausible and efficient synthesis of 3-methoxy-3-methylbutanenitrile can be envisioned through a two-step process starting from the commercially available 3-hydroxy-3-methylbutanenitrile. This approach leverages a standard etherification reaction.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Deprotonation of 3-Hydroxy-3-methylbutanenitrile

-

To a stirred solution of 3-hydroxy-3-methylbutanenitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the corresponding alkoxide.

Causality: The use of a strong base like NaH is essential to deprotonate the tertiary alcohol, forming a nucleophilic alkoxide. An inert atmosphere and anhydrous conditions are critical to prevent quenching of the base and the reactive intermediate by atmospheric moisture.

Step 2: Methylation of the Alkoxide

-

Cool the freshly prepared alkoxide solution back to 0 °C.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure 3-methoxy-3-methylbutanenitrile.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the methoxy group and the overall structure, and to ensure the absence of starting material and by-products.

Chemical Reactivity and Potential Applications in Drug Development

The chemical behavior of 3-methoxy-3-methylbutanenitrile is dictated by its two primary functional groups: the nitrile and the tertiary methoxy group.

-

The Nitrile Group: This functional group is a versatile precursor in organic synthesis. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄), yields a primary amine. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.[5]

-

The Methoxy Group: The ether linkage is generally stable under many reaction conditions. The tertiary nature of the carbon bearing the methoxy group may offer some steric hindrance to adjacent reactions.

The true potential of 3-methoxy-3-methylbutanenitrile for researchers lies in the strategic incorporation of its structural motifs into larger, biologically active molecules. Both the nitrile and methoxy groups are highly valued in medicinal chemistry for their ability to fine-tune the properties of drug candidates.[6][7]

The Strategic Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is present in over 30 marketed pharmaceuticals and is a key component in many more clinical candidates.[6] Its utility stems from a unique combination of electronic and steric properties.

-

Bioisosteric Replacement: The nitrile group is an effective bioisostere for several other functional groups.[5] It can mimic the polar interactions of a carbonyl group, act as a surrogate for hydroxyl or carboxyl groups by accepting hydrogen bonds, and even serve as a bioisostere for halogens due to its similar polarization.[4] This allows medicinal chemists to replace problematic functional groups while retaining or enhancing biological activity.

-

Enhancing Binding Affinity: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, allowing it to form key interactions with amino acid residues in a protein's active site.[4] The strong dipole moment of the nitrile can also engage in favorable polar interactions.

-

Improving Pharmacokinetic (ADME) Properties: Introducing a nitrile group can be a strategic move to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Replacing a more lipophilic group (like a halogen or methyl) with a nitrile can decrease lipophilicity (LogP), which can lead to improved solubility and a better overall pharmacokinetic profile.[4]

The Strategic Role of the Methoxy Group in Medicinal Chemistry

The methoxy group (-OCH₃) is another prevalent feature in many natural products and synthetic drugs.[8] Its inclusion is often a deliberate strategy to modulate a molecule's properties.

-

Modulating Physicochemical Properties: The methoxy group can alter a compound's electronic properties and improve its solubility.[8] While it is a relatively small substituent, it can influence conformation and how a molecule presents itself to a biological target.

-

Metabolic Stability: In some cases, a methoxy group can block a site of metabolic oxidation on an aromatic ring, thereby increasing the metabolic stability and half-life of a drug.

-

Improving Binding and Potency: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the overall binding affinity of a ligand to its target protein.

Safety and Handling

As a nitrile-containing compound, 3-methoxy-3-methylbutanenitrile should be handled with appropriate care in a laboratory setting. While most organic nitriles are not as acutely toxic as inorganic cyanide salts, they can be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling the compound.

-

Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

Conclusion

3-Methoxy-3-methylbutanenitrile, while not extensively documented, represents a molecule of significant interest due to the valuable properties of its constituent functional groups. The combination of a sterically hindered ether and a versatile nitrile group on a simple aliphatic scaffold makes it an intriguing building block for chemical synthesis. For researchers in drug development, the true value lies in understanding the strategic implications of incorporating the methoxy and nitrile moieties into more complex bioactive molecules. These groups offer powerful tools for optimizing binding affinity, improving pharmacokinetic profiles, and ultimately designing safer and more effective therapeutic agents.

References

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

PubChem. (n.d.). 3-Methoxy-3-methylbutanal. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD. (2004). SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol. UNEP Publications. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1599-1620. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

Asensio, A., et al. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Atmospheric Environment, 45(25), 4216-4223. Available at: [Link]

-

Zhang, L., et al. (2019). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Available at: [Link]

-

da Silva, M. A., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6649. Available at: [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5559–5574. Available at: [Link]

-

Sharma, P., & Kumar, V. (2018). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Green Chemistry-Based Approaches for Sustainable Agriculture and Environmental Management. Bentham Science Publishers. Available at: [Link]

-

Zhang, Y., et al. (2022). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

-

Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(5), 481-484. Available at: [Link]

-

Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL (MMB). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-3-methylbutanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2022). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]

- 3. celanese.com [celanese.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted 1H NMR spectrum of 3-Methoxy-2,2-dimethylpropanenitrile

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Methoxy-2,2-dimethylpropanenitrile

Executive Summary

This guide provides a comprehensive, first-principles prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. By dissecting its molecular architecture, we will systematically derive the expected chemical shifts, signal integrations, and spin-spin coupling patterns. The analysis reveals a simple yet illustrative spectrum characterized by three distinct singlets, a direct consequence of the molecule's symmetry and the absence of adjacent protons for coupling. This document serves as a predictive framework for researchers working with this or structurally related nitrile compounds, offering a foundational understanding of their spectroscopic properties prior to experimental acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing unambiguous insights into the molecular structure of organic compounds. The ¹H NMR spectrum, in particular, maps the chemical environment of hydrogen atoms within a molecule, allowing for the determination of connectivity and stereochemistry. The resonant frequency of a proton is exquisitely sensitive to its local electronic environment, an effect known as the chemical shift[1]. This guide applies the fundamental principles of ¹H NMR—chemical shift, integration, and spin-spin coupling—to forecast the spectrum of this compound.

Molecular Architecture and Proton Environments

To predict the ¹H NMR spectrum, we must first analyze the structure of this compound and identify all chemically non-equivalent protons.

The structure, CH₃-O-CH₂-C(CH₃)₂-CN, contains three distinct sets of protons, which will give rise to three unique signals in the ¹H NMR spectrum.

-

Protons (a): The three equivalent protons of the methoxy group (-OCH₃).

-

Protons (b): The two equivalent protons of the methylene group (-CH₂-).

-

Protons (c): The six equivalent protons of the two methyl groups attached to the quaternary carbon (the gem-dimethyl group).

Figure 1: Molecular structure of this compound with distinct proton environments labeled (a, b, c).

Detailed Spectral Prediction

The predicted ¹H NMR spectrum is summarized below, followed by a detailed justification for each parameter.

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| a | -OCH₃ | ~ 3.3 | 3H | Singlet (s) |

| b | -CH₂- | ~ 3.4 | 2H | Singlet (s) |

| c | -C(CH₃)₂ | ~ 1.3 | 6H | Singlet (s) |

| Table 1: Predicted ¹H NMR Spectral Data for this compound. |

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher chemical shift (downfield).[1][2]

-

Signal a (-OCH₃, ~3.3 ppm): Protons on a carbon directly attached to an ether oxygen are deshielded. The typical range for such methoxy protons is 3.3–4.0 ppm.[3][4] The signal for these three protons is therefore predicted to appear around 3.3 ppm.

-

Signal b (-CH₂-, ~3.4 ppm): The methylene protons are also adjacent to the highly electronegative ether oxygen, which strongly deshields them. Their chemical shift is expected in the 3.4–4.5 ppm range.[3][4]

-

Signal c (-C(CH₃)₂, ~1.3 ppm): These six protons are part of two methyl groups on a quaternary carbon. While a standard alkane methyl group appears around 0.9 ppm, the adjacent nitrile group exerts a modest deshielding effect. Protons directly alpha to a nitrile group typically appear in the 2-3 ppm region[5]. Since these protons are in the beta position, the effect is attenuated, shifting them downfield from a typical alkane value to a predicted ~1.3 ppm. For comparison, the singlet for the gem-dimethyl protons in 2,2-dimethylpropanenitrile appears at 1.28 ppm.[6]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[7][8] This allows for the determination of the relative ratio of protons in different environments.

-

The spectrum will exhibit three signals with an integration ratio of 3:2:6 , corresponding directly to the proton counts for the methoxy (-OCH₃), methylene (-CH₂-), and gem-dimethyl (-C(CH₃)₂) groups, respectively.

Multiplicity (Spin-Spin Splitting)

Spin-spin splitting, or coupling, occurs when the magnetic fields of non-equivalent protons on adjacent carbons interact, causing the signals to split into multiple peaks.[9][10] The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[11]

In the case of this compound, no splitting is predicted:

-

Signal a (-OCH₃): These protons are adjacent to the -CH₂- group, but are separated by an oxygen atom. Three-bond coupling across an oxygen atom (³J H-C-O-C-H) is typically negligible or zero, resulting in no observable splitting. This signal will be a singlet .

-

Signal b (-CH₂-): These protons are adjacent to the quaternary carbon, C(CH₃)₂. Since this carbon has no attached protons (n=0), there is no coupling. This signal will also be a singlet .

-

Signal c (-C(CH₃)₂): These six protons are on methyl groups attached to the quaternary carbon, which is adjacent to the -CH₂- group. However, the quaternary carbon itself has no protons. Therefore, there are no adjacent protons to couple with, and this signal will appear as a singlet .

Standard Experimental Protocol

Acquiring a high-quality ¹H NMR spectrum is crucial for validating these predictions. The following outlines a standard operating procedure for sample preparation and data acquisition.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. conductscience.com [conductscience.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Key Characteristics of Sterically Hindered Methoxy Nitriles for Pharmaceutical Development

Abstract: Sterically hindered methoxy nitriles represent a class of organic compounds characterized by a nitrile group and a methoxy group attached to or near a sterically congested carbon center, typically a quaternary carbon. This unique molecular architecture imparts a distinct set of chemical and physical properties, including modulated reactivity of the nitrile moiety and specific conformational preferences. These characteristics make them highly valuable scaffolds and intermediates in the field of drug discovery and development, where the precise control of molecular shape and reactivity is paramount. This guide provides an in-depth analysis of their core characteristics, covering synthesis strategies that navigate steric challenges, predictable patterns in reactivity, comprehensive spectroscopic characterization, and their strategic application in medicinal chemistry.

Molecular Structure and Steric Influence

The defining feature of a sterically hindered methoxy nitrile is the spatial crowding around the cyano group. This is typically achieved by substitution at the α-carbon, creating a quaternary center that restricts the approach of reagents to the electrophilic carbon of the nitrile. The presence of a methoxy (-OCH₃) group, either on the sterically crowded framework or elsewhere in the molecule, further influences the electronic properties and potential for hydrogen bonding.

The steric bulk serves as a "molecular shield," fundamentally altering the reactivity profile of the nitrile group compared to its unhindered counterparts. Nucleophilic attack at the nitrile carbon, a cornerstone of nitrile chemistry, is significantly impeded. This decreased reactivity is not a liability but a strategic advantage, allowing the nitrile to be carried through multi-step syntheses without the need for protecting groups and enabling selective transformations at other sites.

Caption: General structure of an α-quaternary methoxy nitrile.

Synthesis Strategies: Overcoming Steric Barriers

The construction of sterically hindered centers is a persistent challenge in organic synthesis. Traditional methods for nitrile synthesis often fail or provide low yields when applied to precursors of these molecules.

2.1 Limitations of Classical Approaches

-

Nucleophilic Substitution (SN2): The direct displacement of a leaving group on a tertiary carbon by a cyanide nucleophile is highly inefficient due to severe steric hindrance, which prevents the required backside attack.[1] While SN1 pathways are possible, they are often slower and prone to elimination side reactions.[1]

2.2 Modern Catalytic Solutions

To address these limitations, modern synthetic chemistry has pivoted towards catalytic methods that can operate under milder conditions and effectively navigate high steric demands.

-

Catalytic Asymmetric Hydrocyanation: A powerful strategy for constructing α-quaternary chiral nitriles involves the Markovnikov hydrocyanation of 1,1-disubstituted or trisubstituted alkenes.[2] Nickel-based catalyst systems with specialized chiral ligands have been developed to deliver these complex products with high yields and excellent enantioselectivity.[2] This method is particularly valuable in drug development, where stereochemistry is critical for biological activity.

Experimental Protocol: Ni-Catalyzed Asymmetric Hydrocyanation of a 1,1-Disubstituted Alkene

This protocol is adapted from methodologies developed for the synthesis of acyclic α-quaternary chiral nitriles.[2]

-

Preparation: To an oven-dried vial under an inert nitrogen atmosphere, add the 1,1-disubstituted alkene (0.2 mmol, 1.0 equiv), the nickel precatalyst (e.g., Ni(4-tBustb)₃, 10 mol%), and the chiral phosphine ligand (10 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL). Stir the mixture for 5 minutes at room temperature. Add acetone cyanohydrin (0.6 mmol, 3.0 equiv) as the hydrogen cyanide source.

-

Reaction: Seal the vial and place it in a preheated oil bath at 50 °C. Stir the reaction for 60 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched α-quaternary nitrile.

-

Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric ratio (er) by HPLC analysis on a chiral stationary phase.

Caption: Workflow for Ni-catalyzed asymmetric hydrocyanation.

Reactivity and Chemical Transformations

The reactivity of the nitrile group is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. In sterically hindered systems, the former is significantly attenuated.

Hydrolysis to Amides: A Tale of Two Methods

The conversion of nitriles to amides is a fundamental transformation. However, for sterically hindered nitriles, this reaction exemplifies the need for advanced chemical technology.

-

Classical Hydrolysis (Acid/Base): This method requires harsh conditions (e.g., strong acid or base with prolonged heating) and is often ineffective for hindered substrates.[3][4] The steric shield around the nitrile carbon prevents the approach of water or hydroxide ions, leading to decomposition or recovery of the starting material.

-

Catalytic Hydration: The development of transition-metal catalysts has revolutionized the hydration of challenging nitriles. The Ghaffar-Parkins catalyst, a platinum(II) complex, is exceptionally effective for hydrating hindered tertiary nitriles to their corresponding amides under neutral and mild conditions (e.g., 80 °C in water).[5][6][7] This catalyst operates via a mechanism that avoids direct nucleophilic attack by water, thus bypassing the steric barrier. The reaction is highly chemoselective, yielding only the amide without over-hydrolysis to the carboxylic acid.[7]

Sources

An In-depth Technical Guide to the Stability and Reactivity Profile of 3-Methoxy-2,2-dimethylpropanenitrile

This guide provides a comprehensive technical overview of the stability and reactivity of 3-methoxy-2,2-dimethylpropanenitrile (CAS No: 99705-29-0), a sterically hindered aliphatic nitrile. The information presented herein is intended for researchers, scientists, and drug development professionals who may consider utilizing this compound in their synthetic endeavors. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of organic chemistry to provide a robust predictive profile.

Introduction and Molecular Overview

This compound, with the molecular formula C₆H₁₁NO, possesses a unique structural motif characterized by a neopentyl group attached to a cyanomethyl moiety, which is further substituted with a methoxy group. This structure imparts significant steric hindrance around the nitrile functionality, which is a key determinant of its stability and reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Hydroxy-2,2-dimethylpropanenitrile | 3-Methoxypropionitrile |

| CAS Number | 99705-29-0[1] | 19295-57-9[2][3] | 110-67-8[4] |

| Molecular Formula | C₆H₁₁NO[1] | C₅H₉NO[2] | C₄H₇NO[5] |

| Molecular Weight | 113.16 g/mol [1] | 99.13 g/mol [2] | 85.10 g/mol [5] |

| Boiling Point | Not available | Not available | > 240°C (decomposition)[4] |

| Solubility | Inferred to be soluble in common organic solvents | Not available | Soluble in water[4] |

Stability Profile

Thermal Stability: The thermal stability of organic molecules is dictated by the strength of their covalent bonds. Nitriles are generally thermally stable, but the presence of the methoxy group introduces a potential site for decomposition at elevated temperatures. For comparison, 3-methoxypropionitrile is reported to decompose at temperatures above 240°C[4]. Given the increased steric bulk of the neopentyl group in this compound, it is plausible that its decomposition temperature is comparable or slightly higher. Thermal decomposition is a process where a substance breaks down into simpler substances upon heating[6].

Chemical Stability:

-

pH Stability: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, although these reactions often require forcing conditions such as elevated temperatures[4]. The significant steric hindrance imparted by the 2,2-dimethylpropyl (neopentyl) group is expected to dramatically slow the rate of both acid- and base-catalyzed hydrolysis compared to less hindered nitriles.

-

Oxidative and Reductive Stability: The nitrile group is generally stable to a wide range of oxidizing agents. However, it can be reduced by strong reducing agents such as lithium aluminum hydride. The methoxy group is also generally stable to most common oxidizing and reducing agents, barring particularly harsh conditions.

-

Sensitivity to Light and Air: Aliphatic nitriles are not typically considered to be light-sensitive. However, similar to other ethers, prolonged exposure to air and light could potentially lead to the formation of peroxides in the methoxy group[7]. It is therefore advisable to store the compound in a cool, dark place in a tightly sealed container[6].

Storage and Handling: Based on the safety data for related compounds like 3-methoxypropionitrile and pivalonitrile, this compound should be handled in a well-ventilated area, avoiding contact with skin and eyes[4][7]. Personal protective equipment, including safety glasses and gloves, is recommended. The compound should be stored in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases[4].

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the nitrile group, significantly modulated by the steric hindrance of the adjacent neopentyl scaffold.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis[8]. This reaction can be catalyzed by either acid or base[8].

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water[8]. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after hydrolysis of the intermediate amide.

Due to the steric bulk around the nitrile in this compound, these hydrolysis reactions are expected to be significantly slower than for unhindered nitriles and may require harsh reaction conditions (e.g., prolonged heating with concentrated acid or base).

Figure 1: General pathways for acid- and base-catalyzed nitrile hydrolysis.

Reduction

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄)[9]. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond[9].

Given the steric hindrance, the reduction of this compound may require longer reaction times or higher temperatures compared to less hindered nitriles.

Figure 2: Reduction of a nitrile to a primary amine using LiAlH₄.

Reaction with Organometallic Reagents

Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after acidic workup. The reaction proceeds via the formation of an imine anion, which is then hydrolyzed.

The steric hindrance of the neopentyl group in this compound will likely make this reaction challenging. The bulky environment around the electrophilic carbon of the nitrile will hinder the approach of the nucleophilic organometallic reagent.

Figure 3: Reaction of a nitrile with an organometallic reagent to form a ketone.

Proposed Synthesis

A plausible synthetic route to this compound is via a Williamson ether synthesis from its corresponding alcohol precursor, 3-hydroxy-2,2-dimethylpropanenitrile[10]. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a methylating agent.

Proposed Experimental Protocol:

-

Deprotonation: To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium alkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. Aprotic solvents like THF or DMF are used to avoid protonation of the alkoxide and to provide a suitable medium for the Sₙ2 reaction.

-

Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are highly reactive methylating agents suitable for Sₙ2 reactions.

-

Temperature Control: The initial deprotonation and the addition of the methylating agent are performed at 0 °C to control the exothermicity of the reactions.

Figure 4: Proposed Williamson ether synthesis of this compound.

Conclusion

This compound is a sterically hindered aliphatic nitrile whose stability and reactivity are significantly influenced by the bulky neopentyl group. While direct experimental data is scarce, a comprehensive profile can be inferred from the behavior of analogous compounds. It is expected to be a relatively stable compound under standard laboratory conditions, though susceptible to hydrolysis under forcing acidic or basic conditions. Its reactivity towards nucleophiles is likely to be attenuated due to steric hindrance. The proposed synthesis via Williamson etherification of the corresponding hydroxynitrile offers a viable route to this interesting molecule. Further experimental investigation is warranted to fully elucidate its chemical properties and potential applications.

References

-

Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. (2025, April 3). ACS Publications. Retrieved January 24, 2026, from [Link]

-

3-Methoxy-2-methylpropanenitrile | C5H9NO | CID 13236258. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

This compound | CAS#:99705-29-0. (2025, August 25). Chemsrc. Retrieved January 24, 2026, from [Link]

-

Propanenitrile, 3-methoxy- | C4H7NO | CID 61032. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

- A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (n.d.). Google Patents.

-

3-Methoxy-2,2-dimethylpentane | C8H18O | CID 54216683. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

7.8 Reactions of Nitriles – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved January 24, 2026, from [Link]

-

20.13 Synthesis and Reactions of Nitriles. (2018, September 21). YouTube. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | CAS#:99705-29-0 | Chemsrc [chemsrc.com]

- 2. 3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Page loading... [guidechem.com]

Methodological & Application

The Synthetic Utility of 3-Methoxy-2,2-dimethylpropanenitrile: A Guide for the Research Scientist

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic incorporation of sterically demanding motifs is a cornerstone of molecular design, influencing conformation, reactivity, and ultimately, biological activity. 3-Methoxy-2,2-dimethylpropanenitrile, also known as methoxypivalonitrile, emerges as a valuable, yet under-explored, building block for the introduction of a functionalized neopentyl group. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis.

The unique structural feature of this compound lies in the juxtaposition of a reactive nitrile moiety and a methoxy-functionalized, sterically hindered quaternary carbon center. This arrangement offers a dual handle for synthetic transformations, enabling chain elongation, introduction of nitrogen-containing functionalities, and the construction of complex molecular architectures with a defined steric footprint.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 99705-29-0 | ChemSrc |

| Molecular Formula | C₆H₁₁NO | ChemSrc |

| Molecular Weight | 113.16 g/mol | ChemSrc |

| Boiling Point | Not explicitly reported, estimated to be in the range of 150-170 °C | Inferred from related structures |

| Density | Not explicitly reported | - |

| Appearance | Colorless liquid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | General chemical principles |

Synthesis of this compound: A Detailed Protocol

The most logical and convergent synthesis of this compound involves the α-alkylation of isobutyronitrile with chloromethyl methyl ether. This route leverages the acidity of the α-proton of isobutyronitrile, which can be removed by a strong, non-nucleophilic base to generate a carbanion that subsequently displaces the chloride from chloromethyl methyl ether.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is crucial. Isobutyronitrile has a pKa of approximately 27 in DMSO, necessitating a potent base for complete deprotonation. Nucleophilic bases like alkoxides could potentially react with the nitrile group or the electrophile. LDA is often preferred for its solubility in common organic solvents and its bulky nature, which minimizes side reactions.

-

Anhydrous Conditions: The carbanion generated from isobutyronitrile is highly basic and will be readily quenched by protic solvents like water or alcohols. Therefore, scrupulously anhydrous conditions are essential for the success of this reaction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the lithium cation of LDA, enhancing its reactivity.

-

Temperature Control: The deprotonation step is typically carried out at low temperatures (e.g., -78 °C) to control the exothermicity of the reaction and prevent side reactions, such as self-condensation of the nitrile. The subsequent alkylation is then allowed to warm to room temperature to ensure a reasonable reaction rate.

Step-by-Step Experimental Protocol:

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (in hexanes, titrated)

-

Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

-

Isobutyronitrile (distilled)

-

Chloromethyl methyl ether (Caution: Carcinogen)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via a syringe over 15 minutes. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

-

Deprotonation of Isobutyronitrile: To the freshly prepared LDA solution at -78 °C, add a solution of isobutyronitrile (1.0 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: Add chloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Safety Precautions:

-

Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butyllithium is a pyrophoric reagent and should be handled under an inert atmosphere.

-

The reaction should be performed under a nitrogen or argon atmosphere to exclude moisture and oxygen.

Application Notes: A Gateway to Diverse Molecular Scaffolds

The synthetic utility of this compound stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups. The presence of the sterically demanding neopentyl backbone can impart unique properties to the resulting molecules, such as increased lipophilicity, altered metabolic stability, and controlled conformational preferences.

Synthesis of Sterically Hindered Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation in organic synthesis. However, sterically hindered nitriles can be notoriously difficult to hydrolyze under standard acidic or basic conditions due to the steric hindrance around the electrophilic carbon of the nitrile.[1][2]

Mechanistic Insight:

Under harsh acidic or basic conditions, the approach of water or hydroxide to the nitrile carbon is impeded by the bulky tert-butyl group. This can lead to slow reaction rates and the need for forcing conditions, which may not be compatible with other functional groups in the molecule.

Protocol for Hydrolysis to 3-Methoxy-2,2-dimethylpropanoic Acid:

A more effective approach for the hydrolysis of sterically hindered nitriles often involves the use of transition metal catalysts or enzymatic methods.[3] Alternatively, a two-step procedure involving initial conversion to the amide followed by hydrolysis can be employed.

-

Step 1: Hydration to 3-Methoxy-2,2-dimethylpropanamide: The use of a platinum-based catalyst, such as the Ghaffar-Parkins catalyst, can facilitate the hydration of hindered nitriles to the corresponding primary amides under mild conditions.[3]

-

Step 2: Hydrolysis of the Amide: The resulting amide can then be hydrolyzed to the carboxylic acid under standard acidic or basic conditions, which is generally a more facile transformation than the direct hydrolysis of the hindered nitrile.

Caption: Two-step hydrolysis of this compound.

Synthesis of Neopentyl Amines with a Methoxy Handle

The reduction of nitriles provides a direct route to primary amines, which are fundamental building blocks in pharmaceutical and materials chemistry. The resulting 3-methoxy-2,2-dimethylpropan-1-amine possesses a primary amine for further functionalization and a methoxy group that can influence solubility and binding interactions.

Mechanistic Considerations:

The reduction of nitriles can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[4] Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another common method.[4] The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Protocol for Reduction to 3-Methoxy-2,2-dimethylpropan-1-amine:

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Dilute sulfuric acid

-

Sodium hydroxide solution

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation.

Formation of Ketones via Reaction with Organometallic Reagents

The reaction of nitriles with Grignard or organolithium reagents, followed by acidic hydrolysis, provides a convenient route to ketones.[5][6] This transformation allows for the introduction of a new carbon-carbon bond at the former nitrile carbon.

Mechanistic Pathway:

The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a stable metalloimine intermediate. This intermediate is then hydrolyzed upon acidic work-up to yield the corresponding ketone.

Caption: Synthesis of ketones from this compound.

This reaction with this compound would lead to the formation of ketones bearing a neopentyl group with a methoxy substituent, which could be valuable intermediates in the synthesis of complex natural products or pharmacologically active molecules.

Conclusion and Future Outlook

This compound, while not extensively documented in the literature, presents itself as a promising and versatile building block for organic synthesis. Its preparation via the alkylation of isobutyronitrile is a feasible and scalable process. The true potential of this reagent lies in the diverse transformations of its nitrile functionality, providing access to a range of sterically encumbered carboxylic acids, amides, amines, and ketones, all bearing a functionalized neopentyl moiety.

For researchers and drug development professionals, the incorporation of the 3-methoxy-2,2-dimethylpropyl group can offer a novel strategy to modulate the physicochemical and pharmacological properties of lead compounds. Further exploration of the reactivity of this compound and its application in the synthesis of complex target molecules is warranted and is expected to unveil new avenues in chemical synthesis and drug discovery.

References

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

-

Pivalonitrile | C5H9N | CID 12416 - PubChem. National Institutes of Health. [Link]

-

Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]

-

Reaction of 1 with acetonitrile and pivalonitrile. ResearchGate. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed. [Link]

-

isobutyronitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Isobutyronitrile - Wikipedia. Wikipedia. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

-

Pivalonitrile - Wikipedia. Wikipedia. [Link]

- Alkylation of acid nitriles - Google Patents.

-

1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

-

Synthesis of a number of 3-alkyl and 3-carboxy substituted pyrroles... ResearchGate. [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

-

Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex... American Chemical Society. [Link]

-

Isobutyronitrile | C4H7N | CID 6559 - PubChem. National Institutes of Health. [Link]

- Method for preparing isobutyronitrile from isobutyl alcohol - Google Patents.

-

Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]

-

A computational study of the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of geminal alkenes. Royal Society of Chemistry. [Link]

-

Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PubMed Central. [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

-

Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles... PubMed. [Link]

-

A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides... PubMed Central. [Link]

-

A Three-Component Condensation of 2,5-Dialkyl-Phenols, Isobutyric Aldehyde, and Nitriles... ResearchGate. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

reduction of nitriles. Chemguide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

Mastering Reactions with 3-Methoxy-2,2-dimethylpropanenitrile: A Guide to Strategic Solvent Selection

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of solvent selection for reactions involving 3-Methoxy-2,2-dimethylpropanenitrile. Moving beyond generic protocols, this document elucidates the causal relationships between solvent properties and reaction outcomes for this sterically hindered nitrile. We will explore key transformations including hydrolysis, reduction, and α-alkylation, offering detailed application notes, optimized protocols, and a framework for rational solvent choice to enhance yield, selectivity, and reaction efficiency.

Introduction: The Unique Profile of this compound

This compound, a valuable building block in organic synthesis, presents a unique combination of electronic and steric features. The methoxy group offers potential for coordination and electronic influence, while the gem-dimethyl group adjacent to the nitrile function introduces significant steric hindrance. This steric bulk profoundly impacts the accessibility of the nitrile carbon and the acidity of the α-protons (in this case, there are none), necessitating careful consideration of reaction conditions, particularly the choice of solvent. An inappropriate solvent can lead to sluggish reactions, unwanted side products, or complete reaction failure. This guide will equip the reader with the knowledge to navigate these challenges effectively.

Foundational Principles of Solvent Selection

The ideal solvent for any given reaction involving this compound must satisfy several criteria. It must effectively dissolve reactants, reagents, and intermediates to ensure a homogeneous reaction environment. Furthermore, the solvent's polarity, proticity, and boiling point play crucial roles in influencing reaction kinetics and mechanisms.

A solvent's ability to stabilize charged intermediates or transition states is paramount. Polar aprotic solvents, for instance, are adept at solvating cations while leaving anions relatively "bare," enhancing their nucleophilicity. Conversely, polar protic solvents can solvate both cations and anions, which can sometimes hinder the reactivity of anionic nucleophiles through hydrogen bonding.

The following diagram illustrates the logical workflow for selecting an appropriate solvent for a given transformation of this compound.

Caption: Logical workflow for solvent selection in this compound reactions.

Hydrolysis of this compound: Overcoming Steric Hindrance

The conversion of nitriles to carboxylic acids is a fundamental transformation.[1] However, the steric bulk of the gem-dimethyl group in this compound makes it resistant to hydrolysis under mild conditions.[1] Elevated temperatures and strong acidic or basic conditions are typically required.

Mechanism and Solvent Role:

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The formation of a positively charged intermediate is favored by polar protic solvents that can stabilize this charge through hydrogen bonding.

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. A polar solvent is necessary to dissolve the hydroxide salt, and a protic solvent can facilitate the protonation of the resulting amide intermediate.

Solvent Recommendations:

For the hydrolysis of sterically hindered nitriles, a solvent that can facilitate high reaction temperatures while effectively solvating the ionic reagents is crucial.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |

| Water | 80.1 | 100 | Polar Protic | Excellent for dissolving acid/base catalysts and is a reactant. High boiling point allows for thermal energy input. |

| Ethylene Glycol | 37.7 | 197 | Polar Protic | High boiling point is ideal for overcoming the high activation energy of sterically hindered nitrile hydrolysis. Miscible with water. |

| Diethylene Glycol | 31.7 | 245 | Polar Protic | Even higher boiling point for very stubborn hydrolyses.[2] |

Protocol 3.1: Acid-Catalyzed Hydrolysis in Aqueous Ethylene Glycol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of ethylene glycol and 6 M aqueous hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methoxy-2,2-dimethylpropanoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitrile Group: Amines and Aldehydes

The reduction of this compound can lead to either the corresponding primary amine or the aldehyde, depending on the choice of reducing agent and solvent.

Reduction to 3-Methoxy-2,2-dimethylpropan-1-amine

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines.[1]

Solvent Considerations:

The choice of solvent is critical for LiAlH₄ reductions as it must be aprotic and unreactive towards the highly reactive hydride reagent. Ethereal solvents are the standard choice.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |

| Diethyl Ether | 4.3 | 34.6 | Aprotic | Standard solvent for LiAlH₄ reductions, good solubility of the nitrile. Low boiling point can be a limitation for less reactive substrates. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic | Higher boiling point than diethyl ether, allowing for reactions at elevated temperatures if necessary. Excellent solvating properties. |

| 1,4-Dioxane | 2.2 | 101 | Aprotic | High boiling point, useful for very sluggish reductions. |

Protocol 4.1.1: LiAlH₄ Reduction in Tetrahydrofuran (THF)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for 30 minutes.

-

Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

-

Purification: The product can be purified by distillation under reduced pressure.

Partial Reduction to 3-Methoxy-2,2-dimethylpropanal

For the partial reduction of the nitrile to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Solvent Considerations:

DIBAL-H reductions are typically performed in non-polar, aprotic solvents at low temperatures to prevent over-reduction to the amine.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |

| Toluene | 2.4 | 111 | Aprotic, Non-polar | Commonly used for DIBAL-H reductions, allows for a wide temperature range. |

| Hexane | 1.9 | 69 | Aprotic, Non-polar | Good for maintaining low temperatures. |

| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, Polar | Can also be used, but its higher polarity may sometimes influence reactivity. |

Protocol 4.2.1: DIBAL-H Reduction in Toluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of DIBAL-H in hexanes or toluene (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for 2-4 hours.

-

Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude aldehyde.

-

Purification: The aldehyde is often volatile and may be purified by careful distillation or used directly in the next step.

α-Alkylation: A Note on Substrate Limitations

The α-alkylation of nitriles is a powerful C-C bond-forming reaction that proceeds through the formation of a nitrile-stabilized carbanion.[3] This typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). However, this compound lacks α-protons, and therefore, cannot undergo α-alkylation . The carbon atom alpha to the nitrile group is a quaternary center.

This structural feature is a critical consideration for synthetic planning. Researchers seeking to introduce functionality at this position must employ alternative synthetic strategies.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 3-hydroxy-2,2-dimethylpropanenitrile with a methylating agent. The choice of solvent for this reaction depends on the chosen methodology. A common method for methylation is the Williamson ether synthesis.

Solvent Considerations for Williamson Ether Synthesis:

This S_N2 reaction is favored by polar aprotic solvents that can solvate the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Rationale |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent for S_N2 reactions, dissolves a wide range of salts. |

| Dimethyl Sulfoxide (DMSO) | 47.0 | 189 | Polar Aprotic | Highly polar, effectively solvates cations. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic | A good, less polar alternative to DMF and DMSO. |

Protocol 6.1: Synthesis via Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by distillation.

The following diagram illustrates the key reaction pathways discussed in this guide.

Sources

Application Notes and Protocols: 3-Methoxy-2,2-dimethylpropanenitrile in Medicinal Chemistry

Abstract

While not a pharmacologically active agent itself, 3-Methoxy-2,2-dimethylpropanenitrile is a versatile and valuable building block for medicinal chemistry research. Its unique structural features, including a metabolically robust neopentyl core and a synthetically tractable nitrile group, provide a strategic entry point for the synthesis of novel chemical entities. This guide details the strategic application of this reagent in drug discovery workflows, focusing on its role as a scaffold for generating diverse molecular libraries. We provide field-proven protocols for key chemical transformations and outline a conceptual framework for its integration into fragment-based and diversity-oriented synthesis campaigns.

Introduction: Strategic Value of the 3-Methoxy-2,2-dimethylpropyl Scaffold

In the landscape of drug discovery, the selection of appropriate chemical starting points is paramount. This compound presents a compelling case as a foundational scaffold due to the advantageous properties conferred by its constituent parts.

-

The Neopentyl Core (2,2-dimethylpropyl group): This structural motif is characterized by a quaternary carbon center, which imparts significant steric hindrance. In medicinal chemistry, this is often exploited to enhance metabolic stability.[1] The gem-dimethyl group can act as a "metabolic shield," sterically hindering the approach of metabolizing enzymes like Cytochrome P450s, thereby reducing the rate of oxidative metabolism at adjacent positions.[2][3] This increased stability can lead to improved pharmacokinetic profiles, such as longer half-life and greater oral bioavailability.[3]

-

The Nitrile Moiety (-C≡N): The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities crucial for molecular recognition and biological activity.[4][5] It can be readily converted into primary amines, carboxylic acids, amides, and various heterocycles. This synthetic flexibility allows for the rapid generation of a diverse library of compounds from a single starting material.

-

The Methoxy Group (-OCH₃): The methoxy group can influence the physicochemical properties of the final compound, such as solubility and lipophilicity. It can also serve as a hydrogen bond acceptor, potentially contributing to binding interactions with biological targets.

This combination of a stable core and a versatile functional group makes this compound an ideal candidate for lead generation and optimization efforts.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction planning and purification.

| Property | Value | Source |

| CAS Number | 99705-29-0 | [6] |

| Molecular Formula | C₆H₁₁NO | [6] |

| Molecular Weight | 113.16 g/mol | [6] |

| LogP | 1.18 | [6] |

| PSA (Polar Surface Area) | 33.02 Ų | [6] |

Strategic Application in Drug Discovery Workflows

The primary utility of this compound is as a precursor for generating libraries of compounds with diverse pharmacophores. Below is a conceptual workflow illustrating its integration into a drug discovery program.

Caption: Conceptual workflow for utilizing the starting material.

This workflow highlights the divergent synthetic pathways available from the starting nitrile, leading to key intermediates (carboxylic acids and primary amines) that are staples in medicinal chemistry for library synthesis.

Core Synthetic Protocols

The following protocols are foundational for the derivatization of this compound. They are based on well-established and reliable chemical transformations of the nitrile group.

Protocol 1: Hydrolysis of the Nitrile to 3-Methoxy-2,2-dimethylpropanoic Acid

Principle: The carbon-nitrogen triple bond of the nitrile is hydrolyzed under acidic conditions to yield a carboxylic acid.[7][8] This transformation provides a key intermediate for subsequent amide bond formation, a cornerstone of medicinal chemistry. Sulfuric acid is often cited as providing good yields for this type of transformation.[9]

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), 50% aqueous solution

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1.0 equivalent of this compound with 10 volumes of 50% aqueous sulfuric acid.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup - Cooldown and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Workup - Neutralization and Back-Extraction: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid and to deprotonate the carboxylic acid product, transferring it to the aqueous layer.

-

Workup - Isolation: Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of ~2. This will protonate the carboxylate, causing the carboxylic acid product to precipitate or form an oil.

-

Final Extraction and Drying: Extract the acidified aqueous layer three times with diethyl ether. Combine these final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-2,2-dimethylpropanoic acid.

-

Purification: The crude product can be further purified by distillation or recrystallization if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum (~2200 cm⁻¹) and the appearance of a broad hydroxyl and a carbonyl peak are indicative of a successful reaction.

Protocol 2: Reduction of the Nitrile to 3-Methoxy-2,2-dimethylpropan-1-amine

Principle: The nitrile is reduced to a primary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[10][11] This amine product is a valuable building block for creating amides, sulfonamides, or for use in reductive amination reactions.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Three-neck round-bottom flask with dropping funnel and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: In a dry three-neck flask under an inert atmosphere, prepare a stirred suspension of 1.2 equivalents of LiAlH₄ in anhydrous diethyl ether.

-

Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath. Dissolve 1.0 equivalent of this compound in anhydrous diethyl ether and add it dropwise to the cooled suspension via a dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Drying and Concentration: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (amines can be volatile) to yield the crude 3-Methoxy-2,2-dimethylpropan-1-amine.

-

Purification: The product can be purified by distillation if necessary.

Self-Validation: Successful reduction is confirmed by the disappearance of the nitrile starting material and the appearance of the amine product by LC-MS. ¹H NMR will show the appearance of new signals corresponding to the -CH₂-NH₂ group.

Advanced Synthetic Applications: Heterocycle Formation

The nitrile group is also a precursor for the synthesis of various five-membered heterocycles, which are prevalent in medicinal chemistry. For instance, [3+2] cycloaddition reactions with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids.[12] These more advanced transformations significantly expand the chemical space accessible from this starting material.